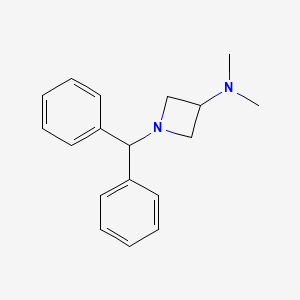

1-Benzhydryl-N,N-dimethylazetidin-3-amine

Description

Significance of Azetidine (B1206935) Scaffolds in Contemporary Chemical Research

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in modern drug discovery and organic synthesis. rsc.org Though historically less explored than their five- and six-membered counterparts due to the inherent ring strain, azetidines are now recognized for their ability to impart desirable physicochemical properties to bioactive molecules. rsc.org

The synthesis of four-membered rings, including azetidines, has traditionally been a challenge for synthetic chemists. The inherent ring strain, estimated to be around 25.4 kcal/mol for azetidine, makes their formation thermodynamically less favorable than larger rings. rsc.org Early methods for their synthesis were often limited in scope and required harsh reaction conditions. However, the development of new synthetic methodologies, such as intramolecular cyclizations and [2+2] cycloadditions, has made these strained rings more accessible. rsc.org The aza-Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is a notable example of a powerful tool for constructing azetidine rings. rsc.org

The four-membered ring of azetidine is not planar but exists in a puckered conformation. This puckering, along with the pattern of substitution on the ring, dictates the molecule's three-dimensional shape and, consequently, its biological activity. The substituents on the azetidine ring can adopt either axial or equatorial positions, and the interplay of steric and electronic effects determines the preferred conformation. The introduction of substituents, such as the benzhydryl and dimethylamino groups in the title compound, will have a profound impact on the ring's conformational preferences and its interactions with biological targets.

The 1-Benzhydryl-N,N-dimethylazetidin-3-amine Scaffold as a Chemical Research Subject

While specific research on this compound is limited, its structural components suggest several areas of research interest. The combination of the rigid, strained azetidine core with the bulky, lipophilic benzhydryl group and the basic dimethylamino functionality creates a unique chemical entity.

The conformational flexibility of the azetidine ring will be constrained by the presence of the large benzhydryl group. This can lead to a more defined three-dimensional structure, which is often a desirable trait in drug design.

Foundational research on azetidines has primarily focused on their synthesis and their utility as building blocks for more complex molecules. A variety of synthetic routes to substituted azetidines have been developed, often starting from readily available precursors. researchgate.net For instance, the synthesis of 1-benzhydryl-3-hydroxyazetidine, a precursor to related compounds, has been described in the patent literature, highlighting the industrial interest in this class of molecules. google.com

Research on benzhydryl amines, in general, has explored their synthesis through various catalytic methods and their potential biological activities. nih.gov The benzhydryl moiety is a common pharmacophore found in a number of centrally acting drugs.

While direct experimental data on this compound is scarce, its properties can be inferred from the extensive body of research on related azetidine and benzhydryl derivatives. The combination of these two well-studied moieties in a single molecule presents an opportunity for the development of new chemical probes and potential therapeutic agents. Further research is needed to fully elucidate the chemical and biological properties of this intriguing compound.

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-N,N-dimethylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-19(2)17-13-20(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKPGXZMZCXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440446 | |

| Record name | 1-BENZHYDRYL-N,N-DIMETHYLAZETIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55438-79-4 | |

| Record name | 1-BENZHYDRYL-N,N-DIMETHYLAZETIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for Azetidine (B1206935) Ring Construction in the Synthesis of 1-Benzhydryl-N,N-dimethylazetidin-3-amine

The formation of the azetidine ring in this compound can be approached through various synthetic strategies. These methods primarily involve the formation of the four-membered ring through cyclization reactions or cycloadditions. The choice of strategy often depends on the availability of starting materials and the desired stereochemistry of the final product.

Cyclization Reactions for Four-Membered Ring Formation

Cyclization reactions are a cornerstone in the synthesis of azetidines. magtech.com.cn These reactions typically involve the formation of a carbon-nitrogen bond to close the four-membered ring.

Intramolecular SN2 reactions are a common and effective method for constructing the azetidine ring. nih.govfrontiersin.org This approach involves a nitrogen atom acting as a nucleophile, attacking an electrophilic carbon center within the same molecule that bears a suitable leaving group. frontiersin.orgresearchgate.net For the synthesis of a precursor to this compound, this would typically involve a γ-amino alcohol or a derivative thereof. The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, which is then displaced by the amine to form the azetidine ring. nih.govfrontiersin.org

A general representation of this approach is the cyclization of a 3-amino-1-propanol derivative. Specifically for the target molecule, a plausible precursor would be 1-(benzhydrylamino)-3-(dimethylamino)propan-2-ol. The central hydroxyl group would be activated, for instance by mesylation, followed by intramolecular cyclization.

Another related strategy is the intramolecular aminolysis of epoxides. nih.govfrontiersin.org Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines in high yields. nih.govfrontiersin.org This method tolerates various functional groups, which could be advantageous in a multi-step synthesis of the target compound. nih.govfrontiersin.org

A protocol for the synthesis of 1,3-disubstituted azetidines has been developed through the alkylation of primary amines with the in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

| Reaction Type | Catalyst/Reagent | Key Features | Applicability to Target Compound |

| Intramolecular SN2 | Mesyl chloride, Triethylamine | Formation of a C-N bond by displacement of a leaving group. | A key step in cyclizing a substituted propanolamine (B44665) precursor. |

| Intramolecular aminolysis of epoxides | La(OTf)3 | High regioselectivity and yield, tolerance of various functional groups. nih.govfrontiersin.org | A potential route using an epoxy-amine precursor. |

| Alkylation with bis-triflates | Triflic anhydride | One-pot synthesis of 1,3-disubstituted azetidines. organic-chemistry.org | Direct formation of the substituted azetidine ring. |

The reduction of the carbonyl group of an azetidin-2-one, also known as a β-lactam, is a well-established and convenient method for the synthesis of azetidines. magtech.com.cnrsc.orgrsc.org Various reducing agents can be employed, with hydroalanes being particularly effective. acs.org The choice of reducing agent is crucial, as some reagents can lead to ring-opening of the strained four-membered ring. rsc.orgacs.org For instance, while LiAlH4 can reduce the amide functionality, it can also cause cleavage of the C-N bond, leading to γ-amino alcohols. acs.org DIBAL-H and chloroalanes are also considered convenient for the chemoselective synthesis of azetidines. rsc.org

A protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines has been developed via the NaBH4 promoted reduction of C-3 functionalized azetidin-2-ones. rsc.org To synthesize this compound via this route, a precursor such as 1-benzhydryl-3-(dimethylamino)azetidin-2-one would be required. The synthesis of this β-lactam could be achieved through a Staudinger cycloaddition between a ketene (B1206846) and an imine.

| Reducing Agent | Substrate | Outcome | Reference |

| Hydroalanes | Azetidin-2-ones | Effective reduction to azetidines. acs.org | acs.org |

| LiAlH4 | Azetidin-2-ones | Can lead to either azetidines or γ-amino alcohols. acs.org | acs.org |

| DIBAL-H, Chloroalanes | Azetidin-2-ones | Convenient for chemoselective synthesis of azetidines. rsc.org | rsc.org |

| NaBH4 | C-3 functionalized azetidin-2-ones | Diastereoselective formation of trans-azetidines. rsc.org | rsc.org |

Radical-mediated cyclizations offer an alternative pathway to azetidines. researchgate.net A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been reported to produce azetidines. researchgate.net This method involves the generation of an α-aminoalkyl radical which then undergoes a cascade of reactions including a 4-exo-trig cyclization. researchgate.net

Another approach involves a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides to furnish azetidines. nih.govresearchgate.net This method provides excellent control over the regioselectivity of the cyclization. nih.gov While these methods are powerful, their application to the synthesis of this compound would require the synthesis of a suitably functionalized amine or ynamide precursor.

A gold-catalyzed 4-exo-dig cyclization has also been reported for the synthesis of alkylidene azetidines from N-tosyl homopropargyl amines. acs.orgnih.gov

Cycloaddition Reactions for Azetidine Synthesis

Cycloaddition reactions provide a direct route to the azetidine ring system by forming two new bonds in a single step. magtech.com.cn

The [2+2]-cycloaddition of nitriles and alkenes is a less common but potential strategy for the synthesis of 1-azetines, which can be subsequently reduced to azetidines. nih.gov More established is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene to form an azetidine. rsc.org This reaction has been developed to proceed with visible light, offering a milder alternative to UV irradiation. springernature.comresearchgate.net For the synthesis of a precursor to the target molecule, a [2+2] cycloaddition could be envisioned between a benzhydrylimine and a suitably substituted alkene bearing a dimethylamino group.

The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a classic method for the synthesis of β-lactams, which as discussed, are precursors to azetidines. mdpi.com This approach would involve the reaction of a ketene with an imine derived from benzhydrylamine. The resulting β-lactam could then be functionalized at the 3-position with a dimethylamino group before reduction to the final product.

| Cycloaddition Type | Reactants | Product | Key Features |

| Aza Paternò–Büchi | Imine + Alkene | Azetidine | Can be promoted by visible light. rsc.orgspringernature.comresearchgate.net |

| Staudinger Synthesis | Ketene + Imine | β-Lactam (Azetidin-2-one) | A versatile method for β-lactam synthesis. mdpi.com |

Photo-catalyzed Cycloadditions for Azetidine Scaffolds

Visible-light photocatalysis has emerged as a powerful tool for constructing complex molecular architectures under mild conditions. The synthesis of azetidines through intermolecular [2+2] photocycloadditions represents a direct and efficient route to this valuable scaffold. researchgate.net In this approach, an alkene and an excited-state imine undergo a cycloaddition to form the four-membered ring. researchgate.net

Researchers have developed protocols using visible-light photocatalysts, such as iridium-based complexes, to activate substrates like 2-isoxazoline-3-carboxylates via triplet energy transfer. researchgate.netrsc.org These excited-state species then react with a wide range of alkenes to produce highly functionalized azetidine products. springernature.com An advantage of this method is its tolerance for various functional groups and the potential for high yields, sometimes up to 99%. springernature.com Mechanistic studies confirm that a triplet energy transfer mechanism is operative, as photocatalysts with triplet energies below 60 kcal/mol show significantly reduced efficiency. chemrxiv.org

Another innovative photo-induced strategy involves a copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes. the-innovation.orgnih.gov This method generates α-aminoalkyl radicals that are trapped by alkynes, initiating a tandem reaction sequence that culminates in the formation of the azetidine ring, often creating vicinal tertiary-quaternary centers. nih.gov

| Catalyst System | Reactants | Reaction Type | Key Features |

| Iridium Photocatalyst (e.g., fac-[Ir(dFppy)₃]) | Alkenes + 2-Isooxazoline-3-carboxylates | [2+2] Cycloaddition | Visible-light mediated; Triplet energy transfer; Broad alkene scope. researchgate.netrsc.org |

| Iridium Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) | Olefins + Oximes | [2+2] Cycloaddition | Mild conditions; Low catalyst loadings; Good functional group tolerance. chemrxiv.org |

| Copper Photocatalyst | Aliphatic Amines + Alkynes | [3+1] Radical Annulation | Forms highly substituted azetidines; Creates complex stereocenters. the-innovation.orgnih.gov |

Ring Expansion and Rearrangement Strategies

Ring expansion strategies provide an alternative and powerful route to azetidines from more readily available smaller rings, such as aziridines. One notable method is the one-carbon ring expansion of methylene (B1212753) aziridines, which, upon reaction with a rhodium-bound carbene, undergoes a formal [3+1] ring expansion. nih.gov This process yields highly substituted methylene azetidines with excellent regio- and stereoselectivity, efficiently transferring chirality from the starting material to the product. nih.gov

In a different approach, biocatalysis has been harnessed to perform a highly enantioselective one-carbon ring expansion of aziridines to azetidines. chemrxiv.orgacs.org An engineered variant of cytochrome P450 has been shown to catalyze a researchgate.netchemrxiv.org-Stevens rearrangement of aziridinium (B1262131) ylides. chemrxiv.orgacs.org This enzymatic system demonstrates exceptional stereocontrol (99:1 er) and overcomes the typical reaction pathway of cheletropic extrusion, representing a significant advance in asymmetric catalysis for synthesizing chiral azetidines. chemrxiv.org Additionally, the synthesis of 3-methoxyazetidines has been achieved through a rearrangement of aziridine (B145994) intermediates derived from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. researchgate.net

Stereoselective and Regioselective Synthesis of Azetidine Cores

Controlling stereochemistry and regiochemistry is paramount in modern organic synthesis. For azetidines, several powerful methods have been established. A flexible and stereoselective synthesis of chiral azetidin-3-ones has been developed using gold-catalyzed intermolecular oxidation of alkynes. nih.gov This method proceeds through a reactive α-oxogold carbene intermediate that undergoes intramolecular N-H insertion. The use of a chiral t-butanesulfinimine auxiliary allows for the creation of chiral azetidin-3-ones with typically greater than 98% enantiomeric excess. nih.gov

Regioselectivity is a key challenge in the ring-opening of epoxides. frontiersin.org Researchers have found that Lanthanide triflates, specifically La(OTf)₃, can catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.org This reaction demonstrates remarkable functional group tolerance, proceeding smoothly even with acid-sensitive groups like Boc, PMB, and TBS. frontiersin.org Furthermore, scalable, two-step methods have been developed for the regio- and diastereoselective synthesis of 2-arylazetidines from simple precursors, where kinetic control favors the formation of the strained four-membered ring over thermodynamically preferred five-membered rings. researchgate.net Organometallic routes involving the asymmetric hydrogenation of prochiral azetinyl-carboxylic acids have also been employed to produce a library of functionalized 2-azetidinylcarboxylic acids enantioselectively. acs.org

Functionalization and Derivatization of the this compound Skeleton

Once the core azetidine ring is formed, subsequent reactions can modify its structure to produce diverse derivatives. The this compound skeleton offers multiple sites for such functionalization.

Alkylation and Reductive Amination Strategies

Reductive amination, or reductive alkylation, is a primary method for synthesizing substituted amines from carbonyl compounds and less substituted amines. acsgcipr.org This strategy is highly relevant for modifying the N,N-dimethylamino group at the C-3 position of the azetidine ring or for introducing new alkyl groups at the ring nitrogen following deprotection. The reaction typically proceeds by forming an imine or iminium ion in situ, which is then reduced by a selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaH₃BCN). acsgcipr.org

Direct alkylation also serves as a key strategy for functionalization. Selective alkylation at a substituent nitrogen, such as a terminal amino group on a side chain attached to the azetidine, can be readily achieved. rsc.org For instance, the tridentate ligand 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine has been successfully functionalized at its terminal amino-nitrogen through both simple and reductive alkylation to yield more complex polydentate ligands. rsc.org Similarly, direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst provides a rapid route to bis-functionalized azetidines. organic-chemistry.org

Selective Removal of Protecting Groups, e.g., Benzhydryl Group

The benzhydryl (diphenylmethyl) group is a common N-protecting group in the synthesis of nitrogen-containing heterocycles like β-lactams (2-azetidinones). lookchem.comresearchgate.net Its selective removal is a critical step in many synthetic sequences. A mild and efficient procedure for cleaving the N-benzhydryl group involves treatment with N-bromosuccinimide (NBS) and a catalytic amount of bromine. lookchem.comresearchgate.net This reaction forms an N-benzhydrol intermediate, which can be subsequently hydrolyzed with an acid like p-toluenesulfonic acid (p-TsOH) to yield the deprotected amine and benzophenone. lookchem.comresearchgate.net

Other methods for benzhydryl group removal have also been developed. Ozonolysis offers a surprising method for selectively oxidizing the benzhydryl group, even in the presence of other sensitive functionalities like aryl groups on an aziridine ring. researchgate.net Additionally, palladium chloride (PdCl₂) has been used as a catalyst for the deprotection of benzhydryl ethers of nucleosides, a transformation that could be adapted for N-benzhydryl groups. nih.gov

| Deprotection Method | Reagents | Key Intermediate/Byproduct | Conditions |

| Bromination/Hydrolysis | 1. NBS, Br₂ (cat.) 2. p-TsOH, aq. acetone | N-benzhydrol intermediate; Benzophenone byproduct | Mild, 20 °C, sunlight irradiation for bromination. lookchem.comresearchgate.net |

| Ozonolysis | Ozone (O₃) | Oxidized benzhydryl moiety | Selective oxidation. researchgate.net |

| Palladium Catalysis | PdCl₂ (cat.) | Benzophenone byproduct | Typically requires heating (e.g., 85 °C in ethanol). nih.gov |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This process is fundamentally different from electrophilic aromatic substitution and typically requires two key features on the aromatic substrate: a good leaving group (like a halide) and the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. youtube.com These withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. youtube.com

In the context of the this compound skeleton, a nucleophilic aromatic substitution reaction would most likely target the phenyl rings of the N-benzhydryl group. However, these phenyl rings lack the necessary activation from strong electron-withdrawing groups, making standard SNAAr reactions challenging. Forcing such a reaction would likely require harsh conditions or a different mechanism, such as one involving benzyne (B1209423) intermediates. While direct SNAAr on the unsubstituted benzhydryl moiety is not a typical transformation, understanding the principles allows chemists to evaluate the potential for derivatization under specific, activating conditions. youtube.com

Reaction Conditions and Yield Optimization in Azetidine Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable technique in synthetic chemistry, offering significant advantages over conventional heating methods. chemicaljournals.comijrpas.com This method utilizes microwave irradiation to heat the reaction mixture, a process that relies on the ability of polar molecules and ions within the mixture to absorb microwave energy. chemicaljournals.comnih.gov This direct coupling of energy leads to rapid and uniform heating, which can dramatically reduce reaction times from hours or days to mere minutes. chemicaljournals.com

In the context of azetidine synthesis, MAOS offers an efficient way to overcome the activation energy barriers associated with ring formation. ajgreenchem.com The accelerated synthesis of simple azetidines has been demonstrated through the cyclization of 3-(ammonio)propyl sulfates in water under microwave irradiation, a process that completes in as little as 15 minutes. researchgate.net This rapid and efficient heating not only speeds up the reaction but can also lead to cleaner product formation and improved yields by minimizing the time for side reactions to occur. ajgreenchem.com The use of MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents. ijrpas.comajgreenchem.com

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Organic Synthesis (MAOS) for Azetidine Synthesis

| Feature | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

|---|---|---|

| Heating Mechanism | Conduction and convection; indirect heating | Direct heating via dielectric polarization and ionic conduction nih.gov |

| Reaction Time | Hours to days | Minutes to seconds chemicaljournals.com |

| Heating Profile | Non-uniform, potential for hotspots | Uniform and rapid chemicaljournals.com |

| Yields | Variable, often lower | Generally higher yields ajgreenchem.com |

| Side Reactions | More prevalent due to longer reaction times | Minimized due to rapid reaction times ajgreenchem.com |

| Energy Efficiency | Lower | Higher energy savings chemicaljournals.com |

The development of novel catalysts is a cornerstone of modern organic synthesis, enabling reactions that were previously inefficient or impossible. In azetidine synthesis, catalysts play a crucial role in facilitating the key ring-forming cyclization step. A variety of catalytic systems, including metal-based catalysts and organocatalysts, have been developed to improve the efficiency and selectivity of azetidine formation. rsc.org

Metal-catalyzed reactions are widely employed for constructing the azetidine ring. For instance, palladium-catalyzed intramolecular C-H amination has been used to synthesize functionalized azetidines from picolinamide-protected amine substrates. rsc.orgorganic-chemistry.org Similarly, copper-catalyzed reactions, including alkyne-azide cascade reactions and photo-induced radical annulations of aliphatic amines with alkynes, have proven effective for producing azetidines. rsc.orgnih.gov Lanthanide catalysts, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines, tolerating a wide range of functional groups. frontiersin.org

Organocatalysis offers a metal-free alternative for azetidine synthesis. Chiral amines, such as β-isocupreidine, have been used to catalyze the enantioselective synthesis of azetidines through aza-Morita–Baylis–Hillman reactions. rsc.org These catalysts provide a rigid scaffold that enhances the control of the catalytic pocket, leading to increased enantioselectivity. rsc.org

Table 2: Selected Catalysts for Azetidine Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Reference |

|---|---|---|---|

| Palladium | Pd(OAc)₂ | Intramolecular γ-C(sp³)–H Amination | rsc.org |

| Copper | CuI | Alkyne–Azide (B81097) Cascade Reaction | rsc.org |

| Copper | Copper Photocatalyst | [3+1] Radical Cascade Cyclization | nih.gov |

| Lanthanide | La(OTf)₃ | Intramolecular Aminolysis of Epoxy Amines | frontiersin.org |

| Titanium | Ti(IV) complexes | Kulinkovich-type Coupling | rsc.org |

| Organocatalyst | β-Isocupreidine (β-ICD) | Aza-Morita–Baylis–Hillman Reaction | rsc.org |

Challenges in Azetidine Synthesis Due to Ring Strain and Competing Pathways

The synthesis of azetidines is inherently challenging due to the significant ring strain of the four-membered heterocycle, estimated to be around 25.4 kcal/mol. rsc.org This strain is the driving force behind the unique reactivity of azetidines but also makes their synthesis difficult. rsc.orgresearchwithrutgers.com While more stable than their three-membered aziridine counterparts, the strain in azetidines can lead to undesired decomposition pathways and competing side reactions that are not observed in larger, less strained ring systems. researchwithrutgers.comnih.gov

One of the primary challenges is controlling intramolecular cyclization versus competing intermolecular reactions or elimination. The formation of the azetidine ring via intramolecular SN2 reactions requires the nitrogen nucleophile to attack a carbon atom with a suitable leaving group. frontiersin.org However, bulky substituents can sterically hinder this cyclization, leading to a lack of diastereoselectivity or favoring alternative pathways. rsc.org

Furthermore, the strained azetidine ring is susceptible to ring-opening reactions. nih.gov This can occur under acidic conditions, where protonation of the ring nitrogen can facilitate nucleophilic attack by other species present in the reaction mixture, leading to decomposition. nih.gov For instance, N-substituted azetidines with a pendant amide group have been observed to undergo acid-mediated intramolecular ring-opening. nih.gov The unsaturated nature of related azetines makes them even more prone to competing thermal fragmentation through electrocyclic ring-opening, forming aza-dienes. nih.gov These challenges necessitate careful design of synthetic routes and optimization of reaction conditions to favor the desired cyclization and minimize these competing pathways. researchgate.net

Table 3: Common Challenges and Competing Pathways in Azetidine Synthesis

| Challenge | Description | Potential Outcome |

|---|---|---|

| Ring Strain | High inherent strain (~25.4 kcal/mol) makes the ring thermodynamically less favorable than larger rings. rsc.org | Difficulty in ring closure; favors ring-opening reactions. researchwithrutgers.comnih.gov |

| Steric Hindrance | Bulky substituents on the precursor chain can impede the intramolecular cyclization. rsc.org | Reduced reaction rates; poor diastereoselectivity; promotion of intermolecular side reactions. rsc.org |

| Ring-Opening | The strained ring can be opened by nucleophiles, often under acidic conditions. nih.gov | Formation of linear amino alcohols or other acyclic byproducts. nih.gov |

| Elimination Reactions | Base-promoted elimination can compete with the desired nucleophilic substitution for ring closure. | Formation of unsaturated open-chain products. |

| Polymerization | The reactive azetidine monomer can potentially polymerize under certain conditions. | Formation of poly-azetidine chains instead of the desired monomer. |

| Electrocyclic Ring-Opening | Particularly relevant for unsaturated azetines, leading to fragmentation. nih.gov | Formation of aza-dienes. nih.gov |

Advanced Spectroscopic and Crystallographic Investigations of 1 Benzhydryl N,n Dimethylazetidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H NMR and ¹³C NMR for Detailed Structural Elucidation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional experiments used to determine the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 1-Benzhydryl-N,N-dimethylazetidin-3-amine, one would expect to observe distinct signals for each unique proton. The benzhydryl group's protons on the two phenyl rings would typically appear in the aromatic region (approximately 7.0-7.5 ppm). The methine proton of the benzhydryl group (CH attached to the two phenyl rings and the azetidine (B1206935) nitrogen) would likely be a singlet or a multiplet in a specific region. The protons on the azetidine ring would show characteristic shifts and coupling patterns, reflecting their diastereotopic nature due to the chiral center at the 3-position. The N,N-dimethyl group would likely appear as a singlet in the upfield region.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The chemical shifts of the carbon atoms would indicate their electronic environment (e.g., aromatic, aliphatic, attached to nitrogen). For instance, the carbons of the phenyl rings would resonate in the downfield region (around 120-145 ppm), while the aliphatic carbons of the azetidine ring and the dimethylamino group would appear more upfield.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Phenyl-H | ||

| Data not available | Benzhydryl-CH | ||

| Data not available | Azetidine-H |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | Phenyl-C |

| Data not available | Benzhydryl-CH |

| Data not available | Azetidine-C |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Through-Space Interactions

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and for determining the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the azetidine ring and potentially within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in connecting the benzhydryl group to the azetidine ring and the dimethylamino group to the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions between protons that are close to each other, which is essential for determining the stereochemistry and conformation of the molecule. For example, NOESY could help elucidate the relative orientation of the substituents on the azetidine ring.

Conformational Analysis in Solution via Variable Temperature NMR

The azetidine ring is known to undergo ring-puckering, and the molecule as a whole can adopt different conformations. Variable temperature (VT) NMR studies involve recording NMR spectra at different temperatures. By analyzing the changes in chemical shifts, coupling constants, and signal line shapes, it is possible to study the dynamic processes such as ring inversion and rotation around single bonds. This would provide insights into the conformational preferences and the energy barriers between different conformers of this compound in solution.

Vibrational Spectroscopic Characterization (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and a unique "fingerprint" for identification.

Identification of Key Functional Group Vibrations and Molecular Fingerprints

The FT-IR and FT-Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

C-H stretching vibrations: Aromatic C-H stretches would be observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the azetidine ring and methyl groups) would appear just below 3000 cm⁻¹.

C=C stretching vibrations: These would be seen in the 1450-1600 cm⁻¹ region, characteristic of the phenyl rings.

C-N stretching vibrations: These would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Bend (or deformation) vibrations: Various C-H and C-C bending vibrations would populate the fingerprint region (below 1500 cm⁻¹), contributing to the unique spectral signature of the molecule.

Table 3: Hypothetical Key FT-IR/FT-Raman Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Aromatic C-H stretch | |

| Data not available | Aliphatic C-H stretch | |

| Data not available | Aromatic C=C stretch |

Comparative Analysis with Computational Vibrational Frequencies

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the vibrational frequencies of a molecule. researchgate.netmdpi.comresearchgate.net These theoretical calculations can aid in the assignment of experimental spectra when they become available. The calculated vibrational frequencies are often scaled to better match the experimental values. A comparative analysis between the computed and (future) experimental FT-IR and FT-Raman spectra would provide a high degree of confidence in the vibrational assignments and the structural characterization of the compound. researchgate.netmdpi.comresearchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Molecular Modeling Studies of 1 Benzhydryl N,n Dimethylazetidin 3 Amine

Quantum Chemical Methods (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules with a high degree of accuracy. For 1-Benzhydryl-N,N-dimethylazetidin-3-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide detailed information about its geometry, electronic distribution, and reactivity. dtic.milufc.brmdpi.com

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as these frontier orbitals are key players in chemical reactions. nih.govschrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino and azetidine (B1206935) nitrogen atoms, while the LUMO is likely distributed over the benzhydryl moiety's aromatic rings.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. dtic.milnih.gov The MEP map of this compound would likely show negative potential (electron-rich regions) around the nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms of the phenyl rings.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -0.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Indicates high chemical reactivity and polarizability. nih.gov |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Note: The data in this table is illustrative and based on typical values for similar organic molecules calculated using DFT methods.

DFT calculations are highly effective in predicting spectroscopic data, such as vibrational frequencies (Infrared and Raman spectra) and NMR chemical shifts. ufc.br By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. This computed spectrum can be compared with experimental data to confirm the molecular structure. The calculations can also aid in the assignment of specific vibrational modes to the corresponding functional groups, such as the C-N stretching of the azetidine ring, the aromatic C-H stretching of the phenyl groups, and the C-H vibrations of the dimethylamino group.

DFT can be employed to model reaction pathways and calculate activation energies, thereby elucidating potential reaction mechanisms. For this compound, DFT could be used to study reactions such as N-alkylation or reactions involving the aromatic rings. The calculated MEP and frontier orbital analysis can predict the most likely sites for chemical reactions. dtic.mil

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes and intermolecular interactions. nih.govfu-berlin.de

This compound possesses considerable conformational flexibility due to the rotatable bonds associated with the benzhydryl group and the puckering of the azetidine ring. MD simulations in a solvent box (e.g., water or an organic solvent) can explore the potential energy surface of the molecule and identify its most stable conformations in solution. fu-berlin.de These simulations can reveal the dynamic nature of the azetidine ring puckering and the orientation of the bulky benzhydryl group relative to the rest of the molecule.

In the context of medicinal chemistry, understanding how a ligand interacts with its protein target is of paramount importance. proquest.comacs.org While the specific protein targets for this compound are not the focus here, MD simulations can be used to model its interaction with model protein systems in vitro. These simulations can provide a dynamic view of the binding process, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the protein-ligand complex. The stability of these interactions over time can be monitored, and the binding free energy can be calculated to estimate the affinity of the ligand for the protein. researchgate.net

Table 2: Key Protein-Ligand Interactions for this compound with a Model Receptor (Illustrative Data)

| Interaction Type | Interacting Residues (Model) | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond | Aspartate (side chain) | 2.8 | 75 |

| Hydrophobic | Phenylalanine, Leucine | 3.5 - 4.5 | >90 |

| Pi-Cation | Tyrosine (aromatic ring) | 4.0 | 60 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical interactions observed in protein-ligand MD simulations.

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to a macromolecular target, like a protein receptor or enzyme.

Prediction of Binding Poses with Biomolecular Targets (e.g., Receptors, Enzymes)

In the absence of experimental data for this compound, this subsection cannot be completed. A typical study would involve:

Target Identification: Selecting one or more biologically relevant protein targets. The benzhydryl moiety is present in many centrally active compounds, suggesting potential interactions with CNS receptors. The azetidine ring is a recognized scaffold in medicinal chemistry. nih.govrsc.org

Docking Simulation: Using software like AutoDock or Glide, the compound would be docked into the active site of the selected target. nih.govrjptonline.org The simulation would generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. nih.gov

Pose Analysis: The top-ranked poses would be visually inspected and analyzed to determine the most plausible binding orientation. biorxiv.orgbiorxiv.orgresearchgate.net

Data Table: Predicted Binding Poses of this compound with Hypothetical Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Pi Stacking)

Once a binding pose is predicted, the specific intermolecular interactions that stabilize the ligand-receptor complex are analyzed. For this compound, one could hypothesize the following interactions:

Hydrogen Bonds: The tertiary amine on the azetidine ring could act as a hydrogen bond acceptor.

Hydrophobic Interactions: The two phenyl rings of the benzhydryl group would be expected to form significant hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic phenyl rings could engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Data Table: Key Intermolecular Interactions for a Hypothetical Binding Pose

| Interaction Type | Ligand Moiety Involved | Protein Residue Involved (Hypothetical) | Distance (Å) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. drugdesign.orgresearchgate.net This requires a dataset of structurally related compounds with measured activity values.

Development of Predictive Models based on Molecular Descriptors

Developing a QSAR model involves calculating a wide range of molecular descriptors for a set of molecules and then using statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to build a predictive equation. drugdesign.orgresearchgate.net Descriptors can be categorized as:

Topological: Describing atomic connectivity.

Geometrical: Related to the 3D shape of the molecule.

Electronic: Pertaining to charge distribution and orbitals.

Physicochemical: Such as logP (lipophilicity) or polar surface area. scribd.comresearchgate.net

For a series of azetidine derivatives, a QSAR model could be developed to predict their activity against a specific target. researchgate.netnih.gov

Data Table: Example of a Generic QSAR Model Equation

No specific QSAR model for this compound or its close analogues could be found. A generalized equation would take the form:

Activity (e.g., pIC50) = c0 + (c1 * Descriptor A) + (c2 * Descriptor B) - (c3 * Descriptor C)

Where c0, c1, c2, c3 are coefficients determined by the regression analysis.

Validation and Applicability Domain of QSAR Models

A crucial step in QSAR modeling is rigorous validation to ensure the model is robust and predictive. nih.govkoreascience.kr Key validation metrics include:

Internal Validation: Often performed using leave-one-out cross-validation (q²), which should be high (e.g., > 0.6) for a reliable model.

External Validation: The model's predictive power is tested on an external set of compounds not used in model development. The predicted R² (R²_pred) is a key metric. nih.gov

Applicability Domain (AD): This defines the chemical space in which the model can make reliable predictions. A prediction for a compound that falls outside the AD would be considered an extrapolation and therefore less reliable.

Data Table: Statistical Validation Parameters for a Hypothetical QSAR Model

| Parameter | Description | Acceptable Value | Hypothetical Model Value |

| n | Number of compounds in training set | Varies | Data Not Available |

| r² | Coefficient of determination | > 0.7 | Data Not Available |

| q² | Cross-validated r² (LOO) | > 0.6 | Data Not Available |

| R²_pred | Predictive r² for external set | > 0.5 | Data Not Available |

Contribution Analysis of Descriptors to Modeled Activities

Once a validated QSAR model is established, the contribution of each descriptor can be analyzed to understand which structural features are most important for the biological activity. For instance, a positive coefficient for a lipophilicity descriptor (like logP) would suggest that increasing lipophilicity enhances activity, guiding the design of new, more potent compounds. Conversely, a negative coefficient for a descriptor related to molecular size might indicate steric hindrance within the binding site. In studies of other nitrogen-containing heterocycles, descriptors related to charge, surface area, and shape have been found to be significant. researchgate.netnih.govtiu.edu.iq

Data Table: Hypothetical Descriptor Contributions

| Descriptor | Type | Coefficient | Contribution to Activity |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Structure Activity/property Relationship Sar/spr Elucidation at the Molecular Level

Impact of Structural Modifications on Biochemical Interactions

The systematic modification of the 1-benzhydryl-N,N-dimethylazetidin-3-amine scaffold has revealed the distinct roles of its core components: the N,N-dimethylamino group, the azetidine (B1206935) ring, and the benzhydryl moiety.

The nature of the substituent on the azetidine nitrogen plays a critical role in the binding affinity and selectivity of these compounds, particularly at monoamine transporters. While specific data on the N,N-dimethyl variant of 1-benzhydrylazetidin-3-amine (B1275430) is not extensively detailed in the public domain, inferences can be drawn from related series of compounds. For instance, in a series of 3-aryl-3-arylmethoxy-azetidines, N-methylation was shown to have a significant impact on binding affinity at the serotonin (B10506) transporter (SERT). Generally, N-methyl analogues exhibited higher affinity for SERT compared to their unsubstituted (NH) counterparts. nih.gov This suggests that the presence of a small alkyl group on the azetidine nitrogen can be favorable for interaction with this transporter.

The four-membered azetidine ring is a key structural feature, and its substitution pattern can significantly modulate the pharmacological profile of a compound. sci-hub.sersc.org The strained nature of the azetidine ring makes it a unique scaffold in medicinal chemistry, and it can be a substrate for various chemical modifications. rsc.org The presence of substituents on the azetidine ring can influence the molecule's conformation, basicity, and ability to form specific interactions with a biological target.

For example, in the case of 3-aryl-3-arylmethoxyazetidines, the introduction of chloro substituents on the aryl rings attached to the azetidine core dramatically influenced selectivity between SERT and DAT. nih.gov This demonstrates that even modifications at a distance from the core azetidine structure can have a profound impact on biological activity. The synthesis of azetidin-3-ones, which are precursors to 3-aminoazetidines, allows for the introduction of a variety of substituents at the 2-position of the ring, though steric hindrance can be a limiting factor for bulky groups. nih.gov The ability to introduce substituents at various positions on the azetidine ring provides a powerful tool for fine-tuning the pharmacological properties of this class of compounds.

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds. sci-hub.seresearchgate.net This bulky, lipophilic moiety plays a crucial role in the molecular recognition of this compound by its biological targets. The benzhydryl group can engage in various non-covalent interactions, including van der Waals forces and π-π stacking with aromatic residues within a protein's binding site.

In many compounds that target the central nervous system, the benzhydryl moiety is essential for high-affinity binding. For instance, in a series of benztropinamine analogues, the replacement of a benzhydrol ether with a benzhydryl amino group was well-tolerated at the dopamine (B1211576) transporter, indicating the importance of the core benzhydryl structure for DAT affinity. researchgate.net The orientation and substitution pattern of the two phenyl rings can be critical for selectivity. For example, the introduction of a para-chloro substituent on one of the phenyl rings can impact activity. sci-hub.se The conformational flexibility of the benzhydryl group allows it to adopt an optimal orientation within the binding pocket, maximizing its interactions with the receptor or transporter. In a study on the photochemical synthesis of azetidinols, the benzhydryl group was identified as a key protecting group that facilitates the desired chemical transformations. researchgate.net

Correlation Between Structural Features and In Vitro Binding Affinities

The relationship between the structural features of azetidine derivatives and their in vitro binding affinities for monoamine transporters (DAT, SERT, and norepinephrine (B1679862) transporter - NET) has been a subject of significant investigation. These studies aim to understand how specific chemical modifications translate into potency and selectivity.

In a study of 3-aryl-3-arylmethoxy-azetidines, a clear correlation was observed between the substitution pattern on the aryl rings and the binding affinities for SERT and DAT. Dichloro-substituted compounds showed high affinity for SERT, with Kᵢ values in the low nanomolar range. nih.gov The position of the substituents was also crucial, with different isomers exhibiting distinct binding profiles. N-methylation of the azetidine nitrogen generally led to an increase in SERT affinity. nih.gov These findings underscore the sensitivity of the transporter binding sites to the electronic and steric properties of the ligands.

The following table summarizes the binding affinities of selected 3-aryl-3-arylmethoxy-azetidine analogs at the dopamine and serotonin transporters, illustrating the impact of structural modifications.

| Compound | 3-Aryl Substituent | 3-Arylmethoxy Substituent | N-Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) |

| 6e | Phenyl | 3,4-Dichlorophenylmethoxy | H | >10000 | 3.5 |

| 6h | 3,4-Dichlorophenyl | Phenylmethoxy | H | >10000 | 2.9 |

| 7c | Phenyl | 3,4-Dichlorophenylmethoxy | CH₃ | 2800 | 1.0 |

| 7g | 3,4-Dichlorophenyl | Phenylmethoxy | CH₃ | 620 | 23 |

| 7i | 3,4-Dichlorophenyl | 3,4-Dichlorophenylmethoxy | CH₃ | 1700 | 1.3 |

| Data sourced from a study on 3-aryl-3-arylmethoxy-azetidines. nih.gov |

This data clearly demonstrates that subtle changes to the chemical structure can lead to significant shifts in binding affinity and selectivity. For instance, the N-methyl, 3,4-dichloro analogue 7c displayed high selectivity for SERT over DAT. nih.gov

Investigation of Structural Determinants for Enzyme Modulation

While the primary focus of research on many benzhydryl-azetidine derivatives has been on their interaction with monoamine transporters, their structural features may also allow them to interact with and modulate the activity of enzymes. Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolic degradation of monoamine neurotransmitters and are important drug targets. rsc.orgfrontiersin.orgnih.gov

The structural determinants for potent and selective MAO inhibition often involve a heterocyclic core and specific substitution patterns that allow the molecule to fit within the active site of the enzyme. For example, in a series of 3-phenylcoumarin (B1362560) derivatives, the substitution pattern on the phenyl ring was a key determinant of MAO-B inhibitory activity. frontiersin.orgnih.gov Although direct studies on the MAO inhibitory potential of this compound are scarce, its structural components, including the aromatic rings of the benzhydryl group and the nitrogen-containing azetidine ring, are features found in some MAO inhibitors. The lipophilic nature of the benzhydryl group could facilitate entry into the enzyme's active site, while the amino group could potentially interact with key residues. Further investigation would be required to determine if this compound or its analogs possess significant enzyme-modulating activity.

Physicochemical Parameters Influencing Molecular Interactions (e.g., Lipophilicity, Hydrogen Bonding Potential)

The physicochemical properties of a molecule, such as its lipophilicity and hydrogen bonding potential, are fundamental to its ability to cross biological membranes and interact with its molecular targets. The benzhydryl group in this compound imparts significant lipophilicity to the molecule. Lipophilicity is a critical factor for compounds targeting the central nervous system, as it influences their ability to cross the blood-brain barrier. However, excessive lipophilicity can lead to poor solubility and non-specific binding.

Design, Synthesis, and Characterization of Analogs and Derivatives of 1 Benzhydryl N,n Dimethylazetidin 3 Amine

Generation of Structural Diversity Through Chemical Synthesischemrxiv.orgrsc.orgijcrt.orgchemrxiv.orgyoutube.comresearchgate.netsemanticscholar.org

The generation of structural diversity for analogs of 1-Benzhydryl-N,N-dimethylazetidin-3-amine is a cornerstone of medicinal chemistry programs aimed at developing novel therapeutics. medwinpublishers.com The inherent ring strain of the four-membered azetidine (B1206935) heterocycle provides a unique and somewhat rigid scaffold that can be strategically functionalized. rsc.orgrsc.org Synthetic chemists employ a variety of methods to create a broad range of derivatives, enabling a thorough exploration of the structure-activity relationship (SAR). These methods focus on modifying the core azetidine ring, altering the N-benzhydryl substituent, and exploring the chemical space of the group at the 3-position.

Azetidine Ring Modifications and Substituent Effectschemrxiv.orgrsc.orgnih.gov

Modifications to the azetidine ring itself are a key strategy for generating structural diversity. These modifications can range from simple substitutions to the creation of more complex fused, bridged, and spirocyclic systems. nih.govfigshare.com The synthesis of such scaffolds often begins from versatile starting materials like β-amino alcohols or through strain-release functionalization of 1-azabicyclobutanes. chemrxiv.orgnih.gov

One common synthetic route involves the intramolecular cyclization of γ-haloamines or the Mitsunobu reaction of γ-aminoalcohols. youtube.com More advanced strategies include palladium(II)-catalyzed intramolecular C(sp³)–H amination, which allows for the construction of densely functionalized azetidines. rsc.orgrsc.org Another innovative approach is the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, which provides a regioselective pathway to azetidine rings. nih.govfrontiersin.org

The nature of the substituents on the azetidine ring significantly influences the compound's chemical and physical properties. For instance, N-substituents play a critical role in the chemical stability of the azetidine ring, particularly under acidic conditions. nih.gov Studies have shown that N-aryl azetidines linked to conjugated heteroaryls, such as pyridine, exhibit enhanced stability compared to those with phenyl or substituted phenyl groups. nih.gov This increased stability is attributed to the lower pKa of the azetidine nitrogen in these heteroaryl analogs, which reduces the likelihood of protonation and subsequent ring-opening decomposition. nih.gov

Furthermore, the stereochemistry of substituents on the azetidine ring, such as in cis- and trans-2,4-disubstituted derivatives, can be controlled to explore its impact on biological activity. nih.gov However, in some cases, the spatial arrangement of substituents has been found to be a non-critical factor for specific biological targets, indicating a degree of flexibility in the binding pocket. nih.gov

Variations on the Benzhydryl Groupyoutube.comsemanticscholar.org

The benzhydryl group, a diphenylmethyl moiety, is a privileged structure in medicinal chemistry, often found in compounds targeting the CNS. semanticscholar.orgnih.gov Variations on this group are synthesized to fine-tune properties like lipophilicity, metabolic stability, and receptor affinity. Synthetic approaches to benzhydryl amines are diverse and include metal-catalyzed reactions, multicomponent reactions (MCRs), and enantioselective methods. semanticscholar.orgnih.govresearchgate.net

For example, copper(I)-catalyzed coupling of aryl boronic acids with N,O-acetals or N,N-aminals provides a route to various diarylmethylamines. nih.govresearchgate.net This allows for the introduction of a wide range of substituents on the aromatic rings of the benzhydryl group. Analogs have been developed where the diphenylmethane (B89790) is replaced with other lipophilic moieties, such as 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl groups, to modulate activity at specific transporters. nih.gov The synthesis of these analogs typically involves the N-alkylation of the parent azetidine with the corresponding substituted alkyl halide.

Exploration of Linker Modifications and Their Influence on Conformational Space

In the context of this compound, the "linker" can be considered the bond between the azetidine nitrogen and the benzhydryl group, and the relationship between the substituents at the 1 and 3 positions of the azetidine ring. The rigidity of the four-membered ring imparts a defined conformational preference to the substituents it holds. researchgate.net

The substitution pattern on the azetidine ring directly influences the conformational space available to the molecule. For instance, introducing substituents at the 2- or 4-positions can create steric hindrance that further restricts the rotation of the N-benzhydryl group. Research on azetidine-containing macrocyclic peptides has shown that the azetidine ring can encourage access to specific, less common conformations. researchgate.net The stereochemical relationship (cis or trans) between substituents at different positions on the azetidine ring also defines the three-dimensional shape of the molecule, which is a critical determinant of its biological activity. nih.gov By synthesizing and studying both cis and trans isomers, researchers can probe the conformational requirements of the target binding site.

Comparative Synthetic Accessibility and Chemical Stability of Derivativesnih.gov

The practical utility of any novel analog is contingent upon its synthetic accessibility and chemical stability. The synthesis of azetidines can be challenging due to the ring strain inherent in the four-membered system. rsc.orgrsc.org However, methods have been developed to access these cores on a multi-gram scale, making them viable for library synthesis. nih.gov For example, 2-cyano azetidines can be prepared from β-amino alcohols, providing a versatile intermediate for further functionalization. nih.gov

The chemical stability of azetidine derivatives is a significant consideration, as the strained ring can be susceptible to cleavage. rsc.orgnih.gov An acid-mediated intramolecular ring-opening decomposition has been observed in certain N-substituted azetidines. nih.gov The stability is highly dependent on the substituent at the azetidine nitrogen.

Below is a data table summarizing the comparative stability of various N-aryl azetidine analogs in an acidic aqueous solution (pH 1.8).

| Compound (N-Substituent) | Half-life (T1/2) | Azetidine Nitrogen pKa (Measured) | Reference |

|---|---|---|---|

| N-phenyl (4) | ~50% degradation in <5 min | 4.3 | nih.gov |

| N-(4-methoxyphenyl) (5) | ~50% degradation in <5 min | N/A | nih.gov |

| N-(4-cyanophenyl) (6) | <10 min | 0.5 | nih.gov |

| N-(2-pyridyl) (1) | <5% degradation at 24 h | Too low to measure | nih.gov |

| N-(4-pyridyl) (3) | <5% degradation at 24 h | N/A | nih.gov |

As the table illustrates, analogs with a pyridyl substituent on the nitrogen are significantly more stable than those with phenyl substituents under acidic conditions. nih.gov This enhanced stability is crucial for developing compounds with favorable pharmacokinetic profiles.

Advanced Characterization Techniques for Novel Derivativesijcrt.orgchemrxiv.orgrsc.orgfigshare.comjmchemsci.comresearchgate.net

The unambiguous characterization of novel analogs of this compound is essential to confirm their structure and purity. A suite of advanced spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. ijcrt.org ¹H NMR provides information on the number and environment of protons, including characteristic signals for the benzhydryl methine proton and the protons on the azetidine ring. chemrxiv.org For example, in several 1-benzhydrylazetidin-3-amine (B1275430) analogs, the benzhydryl methine proton (CH) appears as a singlet around δ 4.3-4.4 ppm. chemrxiv.org ¹³C NMR confirms the carbon skeleton of the molecule. chemrxiv.org

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact mass of the synthesized compound, which confirms its elemental composition. chemrxiv.orgnih.gov This technique is crucial for verifying that the correct product has been formed.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as C-N, C=O, or N-H stretching vibrations. researchgate.netjocpr.com

The table below provides example characterization data for a synthesized analog, 1-Benzhydryl-N-benzyl-N-methylazetidin-3-amine.

| Technique | Observed Data | Reference |

|---|---|---|

| LC-MS (m/z) | 343.02 [M+H]⁺ | chemrxiv.org |

| HRMS (ESI) [M+H]⁺ | Calculated: 343.2174, Found: 343.2172 | chemrxiv.org |

| ¹H-NMR (CDCl₃) | δ 7.44-7.16 (m, 15H, ArH), 4.42 (s, 1H, N-CH-Ph₂), 3.45 (t, 2H), 3.33 (s, 2H), 3.11 (m, 1H), 2.91 (t, 2H), 1.97 (s, 3H, N-CH₃) | chemrxiv.org |

| ¹³C-NMR (CDCl₃) | δ 142.3, 137.7, 129.5, 128.5, 128.3, 127.6, 127.24, 127.21, 78.5, 59.2, 59.0, 54.7, 38.3 | chemrxiv.org |

Library Design and High-Throughput Synthesis Strategies for Analogs

To efficiently explore the chemical space around the 1-benzhydrylazetidine (B26936) scaffold, modern medicinal chemistry relies on library design and high-throughput synthesis. figshare.com The goal is to generate a large and diverse collection of related compounds for biological screening. nih.govresearchgate.net

The design of these libraries often starts with an in silico analysis, where virtual compounds are created and filtered based on calculated physicochemical properties (e.g., molecular weight, logP, polar surface area) to fit a desired profile, such as that for CNS-active drugs. nih.gov The synthesis is then carried out using parallel or solid-phase techniques.

Solid-phase synthesis is particularly well-suited for creating large libraries. nih.govnih.govnih.gov In this approach, a core scaffold, such as a functionalized azetidine, is attached to a solid support (resin). A series of reactions is then performed in parallel, using a diverse set of building blocks (e.g., sulfonyl chlorides, isocyanates, acids, aldehydes) to functionalize the scaffold. researchgate.net This methodology was successfully used to generate a 1,976-membered library of spirocyclic azetidines. nih.govfigshare.comresearchgate.net The use of one-pot reactions is another strategy to increase throughput, allowing for the rapid synthesis of compound collections. nih.govnih.gov These high-throughput approaches accelerate the discovery of lead compounds by enabling the rapid generation and screening of thousands of diverse yet related molecules.

Mechanistic Investigations of Molecular Interactions for 1 Benzhydryl N,n Dimethylazetidin 3 Amine

In Vitro Biochemical Characterization of Target Interactions

In vitro biochemical assays are fundamental to characterizing the interaction of a compound with its biological targets. These studies provide initial data on binding affinity, selectivity, and functional activity.

Radioligand displacement assays are a standard method to determine the affinity of a test compound for a specific receptor. This technique measures the ability of the unlabeled compound to displace a radioactively labeled ligand that is known to bind to the target receptor, such as the histamine (B1213489) H3 receptor (H3R), a G-protein coupled receptor (GPCR).

A comprehensive review of scientific literature and chemical databases reveals no specific published receptor binding studies for 1-Benzhydryl-N,N-dimethylazetidin-3-amine. Consequently, its binding affinity (Ki) or concentration for 50% inhibition (IC50) at the H3R or other GPCRs has not been reported.

Table 7.1.1: Receptor Binding Affinity for this compound

| Receptor Target | Radioligand | Test System | Binding Affinity (Kᵢ / IC₅₀) |

|---|---|---|---|

| Histamine H3 Receptor (H3R) | Data not available | Data not available | Data not available |

| Other GPCRs | Data not available | Data not available | Data not available |

Enzyme assays are employed to determine if a compound can modulate the activity of an enzyme, either by inhibiting or activating it. Histone deacetylases (HDACs) are a class of enzymes that are investigated for their role in various cellular processes, and their inhibition is a target in several therapeutic areas.

There are no publicly available research findings from enzyme inhibition or activation assays specifically involving this compound. Its potential to modulate enzymes such as histone deacetylases or various bacterial enzymes has not been documented in the scientific literature.

Table 7.1.2: Enzyme Modulation Profile for this compound

| Enzyme Target | Assay Type | Result (e.g., IC₅₀, EC₅₀) |

|---|---|---|

| Histone Deacetylase (HDAC) | Data not available | Data not available |

| Bacterial Enzymes | Data not available | Data not available |

Elucidation of Molecular Recognition Principles and Ligand-Target Complementarity

Understanding how a ligand recognizes and binds to its target is crucial for rational drug design. This involves studying the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that determine the complementarity between the ligand and the binding site of the target protein.

No studies detailing the molecular recognition principles or the specific nature of the ligand-target complementarity for this compound have been published. Structural biology techniques like X-ray crystallography or cryo-electron microscopy, often used to visualize these interactions, have not been reported for this compound in complex with a biological target.

Exploration of Allosteric Modulation or Orthosteric Binding Mechanisms

Ligands can bind to a receptor at the primary (orthosteric) site, where the endogenous ligand binds, or at a secondary (allosteric) site. Allosteric modulators can change the receptor's conformation, thereby influencing the binding or efficacy of the orthosteric ligand.

There is no available evidence from published studies to suggest whether this compound functions as an orthosteric ligand or as an allosteric modulator at any known receptor. Research on other molecules, such as certain 3-benzazepine derivatives, has explored allosteric modulation of targets like the NMDA receptor, but similar investigations for this compound have not been reported.

Chemical Biology Applications and Probe Development

Application of the Compound as a Research Tool in Biochemical Pathways

The utility of 1-Benzhydryl-N,N-dimethylazetidin-3-amine as a research tool stems from its structural similarity to known monoamine transporter ligands. The benzhydryl moiety, in particular, is a key pharmacophore in many compounds that interact with dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. nih.govnih.gov This has led to its investigation in the context of monoaminergic neurotransmission.

Use as a Specific Chemical Probe for Studying Molecular Targets

While specific studies on this compound as a chemical probe are not extensively documented in publicly available literature, the broader class of benzhydryl amines has been widely explored as probes for monoamine transporters. nih.gov For instance, benztropine (B127874) and its analogs, which share the benzhydryl core, are known to bind with moderate to high affinity to the dopamine transporter and are used to study its function and regulation. nih.gov

The azetidine (B1206935) ring in this compound introduces a degree of conformational rigidity and a specific spatial arrangement of the nitrogen atom, which can influence its binding affinity and selectivity for different molecular targets. The dimethylamino group further contributes to its physicochemical properties, such as basicity and lipophilicity, which are critical for its interaction with the binding pockets of transporters. Research into related N-benzhydrylpiperazine derivatives has demonstrated that modifications to the amine-containing ring can significantly impact biological activity, including antiproliferative effects in cancer cell lines, suggesting that these compounds can serve as versatile scaffolds for probe development targeting various cellular pathways. researchgate.net

Development of Labeled Analogs for Imaging or Affinity-Based Proteomics in Research

The development of labeled analogs of this compound is a logical step towards its use in advanced research applications such as Positron Emission Tomography (PET) imaging and affinity-based protein profiling.

For PET imaging , a common strategy involves the introduction of a positron-emitting radionuclide, such as fluorine-18, into the molecule. The synthesis of fluorinated analogs of related benzazepines has been explored for their potential as PET radiotracers for dopamine D1 receptors. nih.gov For a compound like this compound, this could involve the synthesis of a fluorinated precursor, for example, by incorporating a fluoroalkyl group on the azetidine nitrogen or by substituting one of the phenyl rings of the benzhydryl group with fluorine. The subsequent radiolabeling would then be performed to produce the PET tracer. The success of such an endeavor would depend on the ability of the labeled analog to retain high affinity and selectivity for its target and to cross the blood-brain barrier.

For affinity-based proteomics , the compound would be modified to include a reactive group and a reporter tag, such as biotin (B1667282). This allows the probe to covalently bind to its protein target(s) upon activation (e.g., by photoaffinity labeling). The biotin tag then enables the enrichment of the probe-protein adducts from a complex biological sample using streptavidin-coated beads. Subsequent proteomic analysis by mass spectrometry can then identify the interacting proteins. nih.gov A potential strategy for this compound could involve the introduction of a photoreactive group, like a benzophenone, onto one of the phenyl rings, and an alkyne or azide (B81097) group for subsequent "click" chemistry-based attachment of a biotin tag. malariaworld.orgnih.gov

Design Principles for Modulating Selectivity and Potency for Research Applications

The design of analogs of this compound with modulated selectivity and potency for research applications is guided by structure-activity relationship (SAR) studies of related compounds. nih.gov

Key structural features that can be systematically modified include:

Substituents on the Benzhydryl Phenyl Rings: The introduction of electron-withdrawing or electron-donating groups, as well as sterically bulky substituents, on the phenyl rings can significantly influence binding affinity and selectivity. For example, in benztropine analogs, smaller substituents on the aromatic rings are generally well-tolerated for both DAT and histamine (B1213489) H1 receptor binding. nih.gov

The Azetidine Ring: The four-membered ring provides a rigid scaffold. Modifications to this ring, such as the introduction of substituents or altering its stereochemistry, can fine-tune the orientation of the benzhydryl and dimethylamino groups within the target's binding site.

The Amine Substituent: The nature of the substituent on the azetidine nitrogen is critical. The N,N-dimethyl configuration of the parent compound can be altered to N-methyl, N-H, or larger alkyl groups to probe the steric and electronic requirements of the binding pocket. smolecule.com

A hypothetical SAR study could involve synthesizing a library of analogs with systematic variations at these positions and evaluating their binding affinities for a panel of targets, such as DAT, SERT, and NET, using in vitro binding assays with radiolabeled ligands.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogs

| Compound ID | R1 (Phenyl Substituent) | R2 (Azetidine-N Substituent) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| Parent | H | -CH3 | Data not available | Data not available | Data not available |

| Analog 1 | 4-F | -CH3 | Hypothetical | Hypothetical | Hypothetical |

| Analog 2 | H | H | Hypothetical | Hypothetical | Hypothetical |

| Analog 3 | 4-Cl | -CH3 | Hypothetical | Hypothetical | Hypothetical |

| Analog 4 | H | -CH2CH3 | Hypothetical | Hypothetical | Hypothetical |

This table presents a hypothetical framework for an SAR study. The binding affinity (Ki) values are placeholders and would need to be determined experimentally.

Integration into Mechanistic Studies of Cellular Processes (non-human, non-clinical)